molecular formula C8H13N3O4 B2767969 Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate CAS No. 1989672-34-5

Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate

Cat. No.: B2767969
CAS No.: 1989672-34-5
M. Wt: 215.209
InChI Key: TUPYCFTYSLHZCM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate is a chemical compound with the molecular formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. The tert-butyl group is attached to the acetate moiety, providing steric hindrance and influencing the compound’s reactivity.

Preparation Methods

The synthesis of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable triazolidine precursor. One common synthetic route includes the reaction of tert-butyl bromoacetate with 1,2,4-triazolidine-3,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate can be compared with other similar compounds, such as:

    Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

    Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.

    Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)valerate: Similar structure but with a valerate group instead of an acetate group.

Properties

IUPAC Name

tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(2,3)15-5(12)4-11-6(13)9-10-7(11)14/h4H2,1-3H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYCFTYSLHZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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